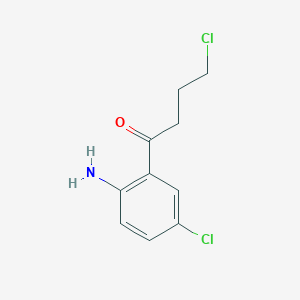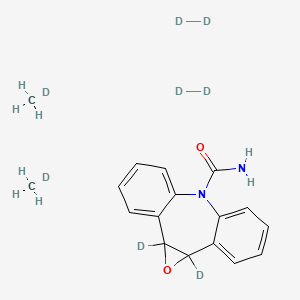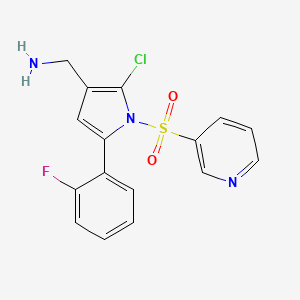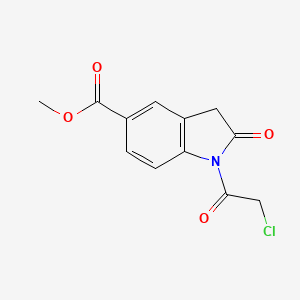
1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group and two chlorine atoms attached to a butanone backbone. Its unique structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one typically involves the reaction of 2-amino-5-chlorobenzophenone with appropriate reagents under controlled conditions. One common method includes the reduction of isoxazole through iron powder, involving toluene and muriatic acid . Another method involves the methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate under the action of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of reusable catalysts and environmentally friendly reagents is emphasized to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated products .
Applications De Recherche Scientifique
1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparaison Avec Des Composés Similaires
2-Amino-5-chlorobenzophenone: Shares a similar structure but lacks the butanone backbone.
(2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone: Another closely related compound with similar functional groups.
Uniqueness: 1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one is unique due to its specific combination of functional groups and the butanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C10H11Cl2NO |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
1-(2-amino-5-chlorophenyl)-4-chlorobutan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-1-2-10(14)8-6-7(12)3-4-9(8)13/h3-4,6H,1-2,5,13H2 |
Clé InChI |
BUXTVGINMQPKLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)CCCCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)



![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)





![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)

![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
